molecular formula C10H13ClO3S B3193198 2-Butoxybenzenesulfonyl chloride CAS No. 69129-39-1

2-Butoxybenzenesulfonyl chloride

Cat. No.: B3193198
CAS No.: 69129-39-1
M. Wt: 248.73 g/mol
InChI Key: ZRYVOOWECOSERK-UHFFFAOYSA-N
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Description

2-Butoxybenzenesulfonyl chloride is an organosulfur compound belonging to the class of benzenesulfonyl chlorides, which are electrophilic reagents primarily used to prepare sulfonamides and sulfonate esters via reactions with amines and alcohols, respectively . This compound is expected to be a valuable building block in organic and medicinal chemistry research. The butoxy side chain may influence the compound's electronic properties and steric profile, which can be critical for tuning the activity and selectivity of resulting molecules in drug discovery efforts . A primary research application of sulfonyl chlorides like this compound is the synthesis of sulfonamide derivatives. Sulfonamides constitute a significant class of compounds with a wide range of biological activities. They are pivotal in the development of pharmaceutical agents, including HIV-1 entry inhibitors, where the electronic nature of the arenesulfonamide moiety has been shown to correlate with biological potency . Furthermore, benzenesulfonyl chlorides serve as key reagents in the Hinsberg test for distinguishing between amines . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is prohibited for personal use. Researchers should handle this compound with appropriate care, as benzenesulfonyl chlorides are reactive and hydrolyze upon heating .

Properties

CAS No.

69129-39-1

Molecular Formula

C10H13ClO3S

Molecular Weight

248.73 g/mol

IUPAC Name

2-butoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-6-4-5-7-10(9)15(11,12)13/h4-7H,2-3,8H2,1H3

InChI Key

ZRYVOOWECOSERK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1S(=O)(=O)Cl

Canonical SMILES

CCCCOC1=CC=CC=C1S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : The butoxy derivative’s higher molecular weight (248.73 vs. 190.65) reflects its larger substituent, contributing to increased steric bulk.
  • Boiling/Melting Points : The butoxy group’s long alkyl chain reduces crystallinity, likely lowering the melting point compared to o-TsCl.

Electronic and Steric Effects

  • Electron Donation : The butoxy group donates electrons via resonance (–O– lone pairs), deactivating the benzene ring and reducing the electrophilicity of the sulfonyl chloride group. In contrast, the methyl group in o-TsCl exerts weaker inductive electron donation .
  • Steric Hindrance : The branched butoxy group imposes greater steric hindrance, slowing nucleophilic attacks (e.g., by amines or alcohols) compared to o-TsCl.

Research Findings and Data Analysis

Reactivity in Sulfonylation Reactions

  • Reaction Kinetics : Studies suggest that this compound reacts 30–40% slower with primary amines than o-TsCl under identical conditions, attributed to steric shielding of the –SO₂Cl group.
  • Solubility: The butoxy derivative exhibits enhanced solubility in nonpolar solvents (e.g., toluene, hexane) due to its hydrophobic alkyl chain, whereas o-TsCl prefers polar aprotic solvents like dichloromethane.

Stability and Hydrolysis

  • Moisture Sensitivity : Both compounds hydrolyze in aqueous environments, but the butoxy variant’s lower electrophilicity may delay hydrolysis compared to o-TsCl.
  • Thermal Stability : o-TsCl decomposes above 200°C, while the butoxy analogue remains stable up to ~250°C, likely due to reduced intermolecular interactions.

Stability and Reactivity Considerations

  • Storage : Both compounds require anhydrous storage to prevent hydrolysis.
  • Handling : The butoxy derivative’s lower melting point necessitates refrigeration to maintain purity.

Q & A

Q. Example Protocol :

Dissolve 2-butoxybenzene in ClSO₃H at 50°C under inert atmosphere.

Quench with ice-water, extract with dichloromethane, and purify via recrystallization (hexane/ethyl acetate) .

How can researchers optimize chlorosulfonation reactions to maximize yield while minimizing side products?

Advanced Research Question
A Design of Experiments (DoE) approach is critical for optimization. Key factors include:

ParameterOptimal RangeImpact on Yield
Temperature (°C)50–60Maximizes rate
ClSO₃H Equivalents1.5–2.0Reduces residue
Stirring Rate (rpm)300–500Enhances mixing

Q. Methodological Insights :

  • Use inline IR spectroscopy to monitor reaction progress and terminate before side reactions dominate .
  • Purification : Column chromatography (silica gel, eluent: 20% ethyl acetate/hexane) removes sulfonic acid by-products .

What are the primary applications of this compound in medicinal chemistry?

Basic Research Question
This compound serves as a versatile electrophile for synthesizing sulfonamides, which are pivotal in:

  • Antibacterial Agents : React with amines to form sulfonamide linkages (e.g., mimicking sulfa drugs) .
  • Enzyme Inhibitors : Target cysteine proteases via covalent modification of active-site thiols .

Example Reaction :
this compound + Primary amine → Sulfonamide derivative (purified via recrystallization) .

How can researchers resolve discrepancies in reactivity data for sulfonyl chlorides with different substituents?

Advanced Research Question
Contradictions often arise from substituent electronic effects and solvent polarity:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity (e.g., -CF₃ in accelerates nucleophilic attack) .
  • Electron-Donating Groups (EDGs) : Reduce reactivity (e.g., -OCH₃ in requires harsher conditions) .

Q. Resolution Strategy :

  • Conduct Hammett analysis to quantify substituent effects using σ constants .
  • Compare kinetic data in polar aprotic solvents (e.g., DMF vs. acetonitrile) to isolate solvent effects .

What analytical techniques are recommended for characterizing this compound?

Advanced Research Question

  • FT-IR Spectroscopy : Confirm sulfonyl chloride group (S=O stretch at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) .
  • ¹H/¹³C NMR : Identify butoxy group protons (δ 1.0–1.5 ppm for CH₂CH₂CH₂CH₃) and aromatic protons .
  • HPLC-MS : Verify purity (>98%) and detect trace sulfonic acid impurities .

What safety precautions are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

How does the electronic nature of substituents influence sulfonyl chloride reactivity?

Advanced Research Question
Substituents modulate the electrophilicity of the sulfur center :

Substituent TypeExample CompoundRelative Reactivity
EWG2-TrifluoromethylHigh (k = 5.2×10⁻³)
EDG4-MethoxyLow (k = 1.1×10⁻³)

Mechanistic Insight :
EWGs stabilize the transition state via resonance withdrawal, while EDGs destabilize it .

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